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Compound of Interest

Compound Name: L-Methionine-15N,d8

Cat. No.: B12425483 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Methionine-¹⁵N,d₈ is a stable, non-radioactive, isotopically labeled amino acid that serves as

a critical tool in advanced biochemical and biomedical research. This heavy variant of L-

Methionine, an essential amino acid, is distinguished by the incorporation of one Nitrogen-15

(¹⁵N) atom and eight Deuterium (d₈) atoms. This isotopic enrichment makes it an invaluable

tracer and internal standard for highly sensitive analytical techniques, particularly in the field of

quantitative proteomics.

This guide provides a comprehensive overview of the technical specifications, primary

applications, and detailed experimental protocols associated with L-Methionine-¹⁵N,d₈,

designed to empower researchers in their study of cellular metabolism, protein dynamics, and

drug development.

Core Properties and Specifications
L-Methionine-¹⁵N,d₈ is chemically identical to its naturally occurring counterpart but possesses

a greater mass due to its isotopic labels. This mass difference is the cornerstone of its utility in

mass spectrometry-based analyses.
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Property Value Source

Chemical Formula C₅H₃D₈¹⁵NO₂S [1](--INVALID-LINK--)

Molecular Weight 158.25 g/mol [1](--INVALID-LINK--)

Isotopic Purity
Typically ≥98% for both ¹⁵N

and d₈
[1](--INVALID-LINK--)

Appearance White to off-white solid General Knowledge

Primary Applications

Quantitative Proteomics

(SILAC), Metabolic Flux

Analysis, Biomolecular NMR

[1](--INVALID-LINK--)

Key Applications in Research
The primary application of L-Methionine-¹⁵N,d₈ lies in its use as a metabolic label in Stable

Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC is a powerful technique for the

quantitative analysis of proteomes. In a typical SILAC experiment, two populations of cells are

cultured in media that are identical except for the isotopic form of a specific amino acid. One

population is grown in "light" medium containing the natural amino acid, while the other is

grown in "heavy" medium containing the isotopically labeled version, such as L-Methionine-

¹⁵N,d₈.

After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled

amino acid into the proteome, the two cell populations can be subjected to different

experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined,

and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry.

The mass spectrometer can distinguish between the "light" and "heavy" peptides based on

their mass difference, and the relative abundance of a protein under the two conditions can be

determined by comparing the signal intensities of the corresponding peptide pairs.

Experimental Protocols
Detailed Protocol for SILAC using L-Methionine-¹⁵N,d₈
This protocol outlines a typical SILAC experiment for quantitative proteomic analysis of cultured

mammalian cells.
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1. Media Preparation:

Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-

Methionine.

Light Medium: Supplement one batch with natural L-Methionine to a final concentration of

200 µM.

Heavy Medium: Supplement the second batch with L-Methionine-¹⁵N,d₈ to a final

concentration of 200 µM.

Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to

minimize the presence of unlabeled amino acids from the serum. Other standard

supplements like antibiotics should be added as required.

2. Cell Culture and Labeling:

Plate cells in both "light" and "heavy" media.

Culture the cells for at least five to six cell doublings to ensure >97% incorporation of the

labeled amino acid. The exact duration will depend on the cell line's doubling time.

Monitor cell morphology and growth rate to ensure that the heavy isotope does not adversely

affect cell health.

3. Experimental Treatment:

Once full incorporation is achieved, apply the desired experimental treatment to one of the

cell populations (e.g., the "heavy" labeled cells) while the other population serves as a

control (e.g., the "light" labeled cells).

4. Cell Lysis and Protein Extraction:

Harvest both cell populations separately.

Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA

assay).

5. Protein Digestion:

Combine equal amounts of protein from the "light" and "heavy" lysates.

Perform in-solution or in-gel digestion of the combined protein mixture using a protease such

as trypsin.

6. Mass Spectrometry Analysis:

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

7. Data Analysis:

Process the raw mass spectrometry data using software capable of SILAC analysis (e.g.,

MaxQuant, Proteome Discoverer).

The software will identify peptide pairs with a specific mass difference corresponding to the

incorporation of L-Methionine-¹⁵N,d₈ and calculate the heavy-to-light (H/L) ratio for each

protein.

Data Presentation
The primary quantitative output of a SILAC experiment is the ratio of protein abundance

between the two experimental conditions. This data is typically presented in tables that include

protein identifiers, the calculated H/L ratio, and statistical significance.

Table 1: Example of Quantitative Data from a SILAC Experiment
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Protein ID
Gene
Name

Peptide
Sequence

Mass
Shift (Da)

H/L Ratio p-value
Regulatio
n

P02768 ALB
LVNEVTEF

AK
9.05 1.05 0.85 Unchanged

P60709 ACTB

VAPEEHP

VLLTEAPL

NPK

9.05 0.98 0.79 Unchanged

P12345 XYZ
YIM(¹⁵N,d₈

)DLER
9.05 2.54 0.001

Upregulate

d

Q67890 ABC
FGM(¹⁵N,d

₈)QIVK
9.05 0.45 0.005

Downregul

ated

Note: The mass shift for a peptide containing a single L-Methionine-¹⁵N,d₈ will be

approximately 9.05 Da (1 Da for ¹⁵N and ~8 Da for 8 deuteriums).

Visualizations
Methionine Metabolic Pathway
The following diagram illustrates the central role of methionine in cellular metabolism, including

its conversion to S-adenosylmethionine (SAM), a universal methyl donor, and its involvement in

the transsulfuration pathway.
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Caption: The Methionine Metabolic Pathway.

SILAC Experimental Workflow
This diagram outlines the key steps in a typical SILAC experiment, from cell culture to data

analysis.
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Caption: A typical SILAC experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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